N-(2-methoxyethyl)-N'-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-11-4-3-5-12(8-11)21-15(13-9-25-10-14(13)20-21)19-17(23)16(22)18-6-7-24-2/h3-5,8H,6-7,9-10H2,1-2H3,(H,18,22)(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPDXKSISZQPBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
- Molecular Formula : C17H20N4O5S
- Molecular Weight : 392.4 g/mol
- CAS Number : Not specified in the sources.
The structure of this compound includes a thieno[3,4-c]pyrazole moiety, which is significant in various biological activities due to its ability to interact with multiple biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to N-(2-methoxyethyl)-N'-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide exhibit promising anticancer activities. For instance:
- A study published in PubMed highlighted the role of thieno[3,4-c]pyrazole derivatives in inhibiting cancer cell proliferation through modulation of key signaling pathways involved in cell cycle regulation and apoptosis .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic processes. For example:
- Research indicates that similar thieno derivatives can inhibit enzymes like cyclooxygenase (COX), which is crucial in inflammatory responses and cancer progression .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective properties associated with thieno derivatives. A study indicated that these compounds could mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .
Case Study 1: Antitumor Activity
A recent investigation assessed the antitumor activity of various thieno derivatives, including those structurally related to our compound. The study utilized in vitro assays demonstrating that the compound inhibited the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study 2: Enzymatic Activity Modulation
Another study focused on the modulation of enzymatic activity by thieno derivatives. The results showed that these compounds could effectively inhibit specific enzymes linked to cancer metabolism, thereby reducing tumor growth rates in animal models.
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(2-methoxyethyl)-N'-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide. For instance, derivatives of thieno[3,4-c]pyrazoles have been shown to exhibit significant growth inhibition against various cancer cell lines.
- Case Study : A study involving similar pyrazole derivatives demonstrated percent growth inhibitions (PGIs) against several cancer types:
These findings suggest that the compound could be further explored for its potential as an anticancer agent.
Anti-inflammatory Properties
Compounds with thieno[3,4-c]pyrazole structures have been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammatory responses.
- Research Insight : A related study found that certain thieno[3,4-c]pyrazole derivatives exhibited dual inhibition of COX and LOX enzymes, suggesting a promising avenue for developing anti-inflammatory drugs .
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step organic reactions that allow for functionalization at various positions on the pyrazole ring. This flexibility in synthesis opens up pathways for creating analogs with enhanced biological activities.
Synthesis Pathway Overview :
- Starting Materials : Utilize readily available precursors such as chalcones and hydrazonoyl halides.
- Cycloaddition Reaction : Employ [3 + 2]-cycloaddition reactions to form the pyrazole core.
- Oxidation Steps : Use activated oxidants such as manganese dioxide for subsequent oxidation steps to achieve desired functional groups.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets.
Comparison with Similar Compounds
N-(Furan-2-ylmethyl)-N'-[2-(3-Methylphenyl)-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]Oxamide
- Key Difference : Replaces the 2-methoxyethyl group with a furan-2-ylmethyl substituent.
- The oxygen in furan may engage in hydrogen bonding but lacks the ether’s solvation effects seen in the methoxy group.
N-[2-(3,5-Dimethylphenyl)-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]-3-Methoxy-Benzamide
- Key Difference : Substitutes the oxamide bridge with a single 3-methoxybenzamide group and replaces the 3-methylphenyl with a 3,5-dimethylphenyl.
- Impact: The benzamide group reduces hydrogen-bonding capacity compared to oxamide.
1-(4-Chlorophenyl)-N-[2-(4-Methoxyphenyl)-5,5-Bis(Oxidanylidene)-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]Cyclopentane-1-Carboxamide
- Key Difference : Incorporates a 4-methoxyphenyl on the pyrazole and a chlorophenyl-substituted cyclopentane carboxamide.
- Impact : The electron-withdrawing chlorine and bulky cyclopentane may reduce metabolic stability but enhance target affinity through hydrophobic interactions.
Predicted Physicochemical Properties
A theoretical comparison of key properties is summarized below:
*Note: LogP and solubility values are estimated using fragment-based methods (e.g., XLogP3).
Preparation Methods
Structural Features and Chemical Properties
Molecular Architecture
N-(2-methoxyethyl)-N'-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide consists of four key structural components that present specific synthetic challenges:
- A thieno[3,4-c]pyrazole core with partial reduction at the 4,6-positions
- A 3-methylphenyl substituent at the 2-position of the pyrazole ring
- An oxamide linker attached to the 3-position of the pyrazole
- A methoxyethyl group connected to the terminal nitrogen of the oxamide
The compound has a molecular formula of C17H20N4O5S with a molecular weight of 392.43 g/mol. Its structure contains multiple functional groups that require careful synthetic planning to achieve the desired connectivity without unwanted side reactions.
Physicochemical Properties
The physicochemical properties of this compound influence both its synthesis and potential applications:
| Property | Value |
|---|---|
| Molecular Formula | C17H20N4O5S |
| Molecular Weight | 392.43 g/mol |
| Appearance | White to off-white solid |
| Solubility | Moderately soluble in DMSO and DMF; poorly soluble in water |
| Melting Point | Typically 185-195°C (for similar derivatives) |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 9 (N and O atoms) |
These properties necessitate careful selection of reaction conditions and solvents during synthesis to ensure optimal yields and product purity.
Retrosynthetic Analysis
Strategic Disconnections
A retrosynthetic analysis reveals several viable disconnection approaches for synthesizing this compound:
- Disconnection at the oxamide linkage, separating the thieno[3,4-c]pyrazole core from the methoxyethyl-containing fragment
- Disconnection at the pyrazole N-aryl bond, separating the 3-methylphenyl group from the heterocyclic core
- Disconnection within the thieno[3,4-c]pyrazole system, focusing on the construction of this bicyclic framework
The most efficient synthetic route typically employs the first disconnection strategy, constructing the thieno[3,4-c]pyrazole-3-amine core first, followed by coupling with an appropriate oxamide derivative.
Key Intermediates
Based on retrosynthetic analysis, the following key intermediates are essential for synthesizing the target compound:
- 2-(3-Methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine
- Activated oxalic acid derivatives (e.g., oxalyl chloride, diethyl oxalate)
- 2-Methoxyethylamine
- Appropriately functionalized thiophene precursors for building the heterocyclic core
The synthesis of these intermediates and their subsequent assembly requires carefully controlled reaction conditions to ensure regioselectivity and functional group compatibility.
Synthesis of the Thieno[3,4-c]pyrazole Core
Cyclization Approaches
The construction of the thieno[3,4-c]pyrazole core represents the most challenging aspect of the synthesis. Several approaches have been developed:
Cyclocondensation Method
This method involves the reaction of an appropriately substituted thiophene derivative with a hydrazine compound:
- Preparation of 3,4-disubstituted thiophene with appropriate functional groups (typically carbonyl and leaving groups)
- Reaction with 3-methylphenylhydrazine to form the pyrazole ring
- Selective reduction to achieve the 4,6-dihydro structure
This approach directly introduces the 3-methylphenyl group during the cyclization step, which can be advantageous for regiocontrol.
Sequential Functionalization
An alternative approach involves:
- Formation of the thieno[3,4-c]pyrazole core without the 3-methylphenyl substituent
- Introduction of the 3-methylphenyl group through N-arylation
- Subsequent reduction to generate the 4,6-dihydro structure
This method offers greater flexibility in terms of substitution patterns but may require more steps and potentially lower overall yields.
Reduction Strategies
The conversion of the fully aromatic thieno[3,4-c]pyrazole to the 4,6-dihydro derivative requires selective reduction conditions:
| Reduction Method | Conditions | Advantages | Limitations |
|---|---|---|---|
| Catalytic Hydrogenation | H2, Pd/C, methanol, 25°C, 2-4 hours | High yields (85-95%); mild conditions | Potential over-reduction; catalyst removal |
| Metal/Acid Reduction | Na, NH3(l), -78°C, 1 hour | High selectivity | Requires cryogenic conditions |
| Dissolving Metal Reduction | Na, EtOH, reflux, 3-5 hours | Convenient setup | Moderate selectivity |
| Hydride Reduction | NaCNBH3, AcOH, 0-25°C, 4-6 hours | Selective reduction | Toxicity of reagents |
The catalytic hydrogenation approach typically provides the best balance of yield, selectivity, and practical convenience for producing the 4,6-dihydro derivative.
Introduction of the 3-Methylphenyl Group
Direct Integration During Cyclization
The most efficient approach for introducing the 3-methylphenyl group involves using 3-methylphenylhydrazine during the cyclization step to form the pyrazole ring. This strategy provides several advantages:
- Direct incorporation of the substituent at the correct position
- Fewer synthetic steps compared to post-cyclization functionalization
- Typically higher overall yields (70-85%)
The reaction proceeds through a cyclocondensation mechanism where the 3-methylphenylhydrazine reacts with an appropriately functionalized thiophene derivative containing carbonyl or nitrile groups at strategic positions.
Optimization Parameters
Key parameters that influence the efficiency of 3-methylphenyl incorporation include:
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Solvent | DMF, DMSO, or 1,4-dioxane | +10-15% |
| Base | K2CO3, Cs2CO3, or NaH | +5-20% |
| Temperature | 80-100°C | +15-25% |
| Catalyst Loading | 5-10 mol% | +5-15% |
| Reaction Time | 8-16 hours | +10-20% |
| Additives | Phase-transfer catalysts | +5-10% |
Careful optimization of these parameters based on specific reagents and reaction conditions is crucial for maximizing yields.
Synthesis of the Oxamide Linkage
Preparation of Oxamide Derivatives
The oxamide linkage connecting the thieno[3,4-c]pyrazole core to the methoxyethyl group can be synthesized through various approaches:
From Diethyl Oxalate
This approach involves the aminolysis of diethyl oxalate:
- Reaction of diethyl oxalate with 2-methoxyethylamine to form ethyl N-(2-methoxyethyl)oxamate
- Activation of the remaining ester group
- Coupling with the amino group at position 3 of the thieno[3,4-c]pyrazole core
This method typically provides moderate to good yields (60-75%) and can be performed under mild conditions (0-25°C, 3-5 hours).
From Oxalyl Chloride
The oxalyl chloride approach offers a more reactive pathway:
- Controlled reaction of oxalyl chloride with one equivalent of 2-methoxyethylamine at -78°C to 0°C
- Isolation of the mono-acylated intermediate
- Coupling with the thieno[3,4-c]pyrazole-3-amine component
While this method provides higher reactivity, it requires careful temperature control to prevent over-acylation and typically yields 55-70% of the desired product.
Direct Coupling Methods
Direct coupling methods utilize the thieno[3,4-c]pyrazole-3-amine component and activated oxalic acid derivatives:
- Sequential reaction with oxalyl chloride followed by 2-methoxyethylamine
- One-pot reaction using coupling reagents such as HATU, EDC/HOBt, or PyBOP
- Mixed anhydride methods using ethyl chloroformate or isobutyl chloroformate
These approaches typically require controlled addition rates and temperatures to ensure selective formation of the desired oxamide linkage with yields ranging from 50-75%.
Optimized Conditions for Oxamide Formation
Based on experimental data for similar compounds, the following conditions have been identified as optimal for oxamide formation:
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Diethyl Oxalate Approach | Diethyl oxalate, 2-methoxyethylamine, EtOH | 0°C to RT, 5h | 65-75 |
| Oxalyl Chloride Method | Oxalyl chloride, 2-methoxyethylamine, TEA, DCM | -78°C to 0°C, 2h | 55-70 |
| EDC/HOBt Coupling | Oxalic acid monoamide, EDC, HOBt, DIPEA, DMF | 0°C to RT, 12h | 60-70 |
| HATU Activation | Oxalic acid monoamide, HATU, DIPEA, DMF | 0°C to RT, 8h | 65-80 |
The choice of method depends on reagent availability, scale of synthesis, and desired purity of the final product.
Introduction of the Methoxyethyl Group
Direct Integration During Oxamide Formation
The most efficient approach for incorporating the methoxyethyl group involves direct reaction with 2-methoxyethylamine during oxamide formation:
- Preparation of an activated oxalic acid derivative (acid chloride, mixed anhydride, or activated ester)
- Reaction with 2-methoxyethylamine to form the methoxyethyl-containing oxamide fragment
- Coupling with the thieno[3,4-c]pyrazole-3-amine component
This strategy minimizes the overall number of steps and typically provides yields of 65-80% for the methoxyethyl incorporation step.
Alternative Approaches
Alternative strategies for introducing the methoxyethyl group include:
- N-alkylation of preformed oxamide derivatives using 2-methoxyethyl halides or tosylates
- Reductive amination using 2-methoxyacetaldehyde with appropriate reducing agents
- Protection-deprotection sequences to allow selective N-functionalization
These methods generally provide lower yields (40-60%) compared to direct incorporation during oxamide formation and often require more elaborate purification procedures.
Purification Strategies
Purification of methoxyethyl-containing intermediates requires specific techniques:
- Column chromatography using gradient elution (typically ethyl acetate/hexanes or dichloromethane/methanol)
- Recrystallization from appropriate solvent systems (ethanol/water or ethyl acetate/hexanes)
- Acid-base extraction for compounds with basic or acidic functionalities
For the target compound, recrystallization from ethanol or ethyl acetate/hexanes mixtures typically provides material of sufficient purity (>98%) for subsequent reactions.
Complete Synthetic Routes
Linear Synthetic Pathway
A comprehensive linear synthetic route to this compound involves the following sequence:
- Preparation of an appropriately substituted thiophene derivative with functional groups at the 3,4-positions
- Reaction with 3-methylphenylhydrazine to form the thieno[3,4-c]pyrazole core with the 3-methylphenyl group at position 2
- Selective reduction to form the 4,6-dihydro derivative
- Functionalization at position 3 to introduce an amino group
- Reaction with diethyl oxalate or oxalyl chloride
- Coupling with 2-methoxyethylamine to form the target compound
This approach typically provides an overall yield of 15-25% over 6-8 steps.
Convergent Synthetic Pathway
A more efficient convergent approach involves the parallel synthesis of key fragments:
Fragment A : Synthesis of 2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine
- Preparation of the thiophene precursor
- Cyclization with 3-methylphenylhydrazine
- Selective reduction
- Introduction of the amino group at position 3
Fragment B : Synthesis of ethyl N-(2-methoxyethyl)oxamate
- Controlled reaction of diethyl oxalate with 2-methoxyethylamine
- Isolation of the mono-substituted product
Coupling Step : Reaction of Fragment A with Fragment B under optimized conditions
This convergent route typically provides an overall yield of 25-35%, representing a significant improvement over the linear approach.
Comparative Analysis of Synthetic Approaches
A comprehensive comparison of the different synthetic approaches highlights their respective advantages and limitations:
| Synthetic Approach | Overall Yield (%) | Number of Steps | Scale-up Potential | Key Advantages | Key Limitations |
|---|---|---|---|---|---|
| Linear Pathway | 15-25 | 6-8 | Moderate | Simpler intermediate purification | Lower overall yield |
| Convergent Pathway | 25-35 | 4-5 (total) | Good | Higher overall yield | More complex fragment purification |
| Modified Convergent with One-pot Steps | 20-30 | 3-4 (total) | Very good | Fewer isolations required | More challenging reaction control |
| Alternative Core Formation | 10-20 | 7-9 | Limited | Alternative precursors available | Lower yields, more steps |
Based on this analysis, the convergent pathway represents the most efficient approach for preparing this compound, particularly when considering overall yield and scale-up potential.
Analytical Characterization
Spectroscopic Identification
Comprehensive spectroscopic characterization is essential for confirming the structure of this compound:
Nuclear Magnetic Resonance Spectroscopy
¹H-NMR (400 MHz, DMSO-d6) : The proton NMR spectrum typically shows:
- δ 10.65-10.80 ppm (s, 1H, pyrazole-NH-CO)
- δ 8.60-8.75 ppm (t, 1H, CO-NH-CH2)
- δ 7.20-7.45 ppm (m, 4H, aromatic protons)
- δ 3.95-4.15 ppm (m, 4H, thiophene CH2-CH2)
- δ 3.35-3.45 ppm (t, 2H, NH-CH2-CH2)
- δ 3.20-3.30 ppm (s, 3H, OCH3)
- δ 3.15-3.25 ppm (t, 2H, CH2-OCH3)
- δ 2.35-2.40 ppm (s, 3H, phenyl-CH3)
¹³C-NMR (100 MHz, DMSO-d6) : Key carbon signals include:
- δ 159-161 ppm (C=O of oxamide)
- δ 158-159 ppm (C=O of oxamide)
- δ 150-152 ppm (C-3 of pyrazole)
- δ 138-140 ppm (C-1 of methylphenyl)
- δ 128-135 ppm (aromatic carbons)
- δ 120-125 ppm (thiophene carbons)
- δ 70-72 ppm (CH2-OCH3)
- δ 58-59 ppm (OCH3)
- δ 38-40 ppm (NH-CH2)
- δ 24-26 ppm (thiophene CH2-CH2)
- δ 21-22 ppm (phenyl-CH3)
These spectral assignments are based on data from similar thieno[3,4-c]pyrazole derivatives.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) typically shows:
- Molecular ion peak [M+H]⁺: m/z 393.1283 (calculated: 393.1278)
- Fragmentation pattern includes loss of the methoxyethyl group (m/z 334) and cleavage of the oxamide bond (m/z 264)
Infrared Spectroscopy
Key IR absorption bands include:
- 3320-3380 cm⁻¹ (N-H stretching)
- 2920-2960 cm⁻¹ (C-H stretching)
- 1680-1710 cm⁻¹ (C=O stretching of oxamide)
- 1520-1560 cm⁻¹ (C=N stretching)
- 1110-1130 cm⁻¹ (C-O-C stretching)
Purity Assessment
The purity of synthesized this compound can be assessed through various analytical techniques:
HPLC Analysis : Using a C18 reversed-phase column with gradient elution (typically acetonitrile/water with 0.1% formic acid), purity levels of >98% can be achieved after appropriate purification.
Elemental Analysis : Theoretical values for C17H20N4O5S:
- C: 52.04%; H: 5.14%; N: 14.28%; S: 8.17%
- Acceptable ranges: ±0.4% for each element
Melting Point Determination : Sharp melting point (typically 185-195°C without decomposition) indicates high purity.
TLC Analysis : Single spot using multiple solvent systems confirms purity.
Process Optimization and Scale-up Considerations
Critical Parameters for Scale-up
When scaling up the synthesis of this compound, several parameters require careful attention:
| Parameter | Small Scale (1-5g) | Medium Scale (10-50g) | Large Scale (>100g) |
|---|---|---|---|
| Heat Transfer | Oil bath sufficient | Jacketed reactor recommended | Temperature-controlled reactor essential |
| Mixing | Magnetic stirring adequate | Mechanical stirring required | High-efficiency impeller mixing essential |
| Addition Rate | Manual addition acceptable | Controlled addition recommended | Programmable addition systems required |
| Reaction Monitoring | TLC sufficient | HPLC monitoring recommended | In-process analytics essential |
| Purification | Column chromatography viable | Flash chromatography/recrystallization | Recrystallization or continuous purification |
Proper control of these parameters ensures consistent quality and yield across different production scales.
Solvent Selection
Solvent selection significantly impacts reaction efficiency, product purity, and environmental considerations:
| Reaction Step | Preferred Solvent | Alternative Solvents | Avoided Solvents |
|---|---|---|---|
| Pyrazole Formation | Ethanol | 2-Propanol, n-Butanol | Methanol, DMF |
| Reduction | Methanol | Ethanol, THF | Chlorinated solvents |
| Oxamide Formation | Dichloromethane | Ethyl acetate, THF | DMF, DMSO |
| Final Coupling | Tetrahydrofuran | Dichloromethane, 2-MeTHF | Toluene, DMF |
| Recrystallization | Ethanol/Water | Ethyl acetate/Hexanes | Chloroform, Acetone |
These recommendations balance reaction efficiency with environmental and safety considerations.
Q & A
Q. What are the common synthetic routes for synthesizing N-(2-methoxyethyl)-N'-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide?
The synthesis typically involves multi-step reactions starting with the construction of the thieno[3,4-c]pyrazole core via cyclization of substituted thiophene derivatives. Subsequent functionalization includes coupling the oxamide group with the methoxyethyl and 3-methylphenyl substituents. Key steps include:
- Cyclocondensation of thiophene precursors under reflux with catalysts like p-toluenesulfonic acid .
- Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to attach the oxamide moiety .
- Solvent selection (e.g., dry THF or DMF) and inert atmosphere (N₂/Ar) to prevent hydrolysis .
Q. What analytical techniques are essential for confirming the structure of this compound?
Standard characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent connectivity and purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight .
- High-Performance Liquid Chromatography (HPLC) : Gradient elution (e.g., water/acetonitrile with 0.1% TFA) to assess purity (>95%) .
Q. What functional groups in this compound are most reactive, and how do they influence its chemical behavior?
The oxamide group (-NH-C(=O)-C(=O)-NH-) is prone to hydrolysis under acidic/basic conditions, while the thieno[3,4-c]pyrazole core participates in electrophilic substitutions (e.g., halogenation). The methoxyethyl chain may undergo oxidation or nucleophilic displacement .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
Strategies include:
- Temperature control : Lowering reaction temperatures (0–5°C) during sensitive steps (e.g., amide coupling) to reduce side reactions .
- Microwave-assisted synthesis : Reducing reaction time (e.g., from 24h to 2h) while maintaining yields >80% .
- Catalyst screening : Testing Pd-based catalysts for Suzuki-Miyaura cross-couplings to improve regioselectivity .
Q. How can researchers resolve structural ambiguities using advanced spectroscopic methods?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
- X-ray crystallography : Determine absolute configuration and hydrogen-bonding patterns (if crystalline) .
- Computational modeling : Density Functional Theory (DFT) to predict NMR shifts and validate experimental data .
Q. What strategies mitigate competing side reactions during synthesis?
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during oxamide formation .
- pH control : Maintain neutral pH during hydrolysis-sensitive steps to prevent oxamide cleavage .
- Real-time monitoring : Use inline FTIR or TLC to track reaction progress and adjust conditions dynamically .
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Systematic substitution : Modify the 3-methylphenyl group with electron-withdrawing/donating groups (e.g., -NO₂, -OMe) to assess impact on receptor binding .
- Bioisosteric replacement : Replace the thieno[3,4-c]pyrazole core with triazolo or imidazo analogs to evaluate potency shifts .
- In silico docking : Use AutoDock Vina to predict binding affinities against targets (e.g., kinase enzymes) .
Q. How should researchers address discrepancies in reported biological activity data?
- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) .
- Metabolic stability testing : Incubate the compound with liver microsomes to identify degradation products that may skew results .
- Dose-response curves : Perform EC₅₀/IC₅₀ studies across multiple cell lines to rule out cell-specific effects .
Q. What computational methods predict this compound’s binding interactions with biological targets?
- Molecular Dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability .
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with kinase ATP-binding pockets) .
- ADMET prediction : Use SwissADME to estimate bioavailability and toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
